The compound Boc-lys(boc)-OH, a protected form of the amino acid lysine, has been the subject of various studies due to its utility in the development of peptides and proteins with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) group is commonly used in peptide synthesis to protect the amine functionality of lysine, thereby allowing for selective reactions to occur at other sites of the amino acid or peptide. This protection strategy is crucial in the field of peptide synthesis, particularly when creating compounds with high specificity and activity, such as receptor agonists or radiopharmaceuticals.
In the field of radiopharmaceuticals, the Boc-lys(boc)-OH derivative Fmoc-N-epsilon-(hynic-Boc)-Lys has been utilized to incorporate the technetium-99m-binding hydrazinonicotinamide ligand into peptides during solid-phase peptide synthesis (SPPS). This approach allows for site-specific labeling of peptides, such as salmon calcitonin, with the radionuclide technetium-99m. The resulting radiopharmaceuticals exhibit high radiochemical yield, serum stability, and specific affinity for their targets, demonstrating the potential of Boc-lys(boc)-OH derivatives in medical imaging and diagnostics3.
In cancer research, Boc-D-Lys-OH has been studied for its interaction with anti-apoptotic proteins. The molecule's binding affinity with proteins such as AKT1 suggests that it could serve as a potential inhibitor of these proteins, thereby inducing apoptosis in cancer cells. This application is particularly relevant in the development of novel chemotherapy agents. Spectroscopic and computational studies have supported the potential of Boc-D-Lys-OH as a molecule of interest in the suppression of anti-apoptotic proteins2.
The Boc-CCK-4 derivatives, which include the Boc-lys(boc)-OH moiety, act as potent and selective CCK-A receptor agonists. These compounds have been shown to stimulate pancreatic amylase release and elicit phosphoinositide hydrolysis, although they are partial agonists for the latter. The structure-activity relationship studies indicate that the lysine appendage interacts differently with the CCK-A receptor compared to the sulfated tyrosine in CCK-8, another high-affinity ligand for the receptor1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6